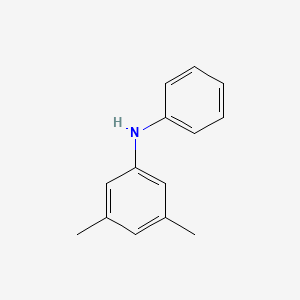

3,5-dimethyl-N-phenylaniline

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

51786-49-3 |

|---|---|

分子式 |

C14H15N |

分子量 |

197.27 g/mol |

IUPAC 名称 |

3,5-dimethyl-N-phenylaniline |

InChI |

InChI=1S/C14H15N/c1-11-8-12(2)10-14(9-11)15-13-6-4-3-5-7-13/h3-10,15H,1-2H3 |

InChI 键 |

TZYVCXHUVQKNIK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)NC2=CC=CC=C2)C |

规范 SMILES |

CC1=CC(=CC(=C1)NC2=CC=CC=C2)C |

产品来源 |

United States |

Contextualizing 3,5 Dimethyl N Phenylaniline Within Aromatic Amine Chemistry

Aromatic amines are a broad category of organic compounds that feature an amino group attached to an aromatic ring. This structural motif is a key component in a vast array of natural products, pharmaceuticals, and industrial chemicals. The reactivity of the amino group, coupled with the electronic nature of the aromatic ring, allows for a diverse range of chemical transformations.

3,5-dimethyl-N-phenylaniline, with the chemical formula C₁₄H₁₅N, is a secondary aromatic amine. Its structure consists of a nitrogen atom bonded to a phenyl group and a 3,5-dimethylphenyl group. The presence of the two methyl groups on one of the phenyl rings introduces specific steric and electronic effects that distinguish it from its parent compound, N-phenylaniline (diphenylamine). These methyl substituents increase the electron density of the substituted ring and can influence the molecule's conformation and reactivity in chemical reactions.

The synthesis of this compound can be achieved through various methods, including the Ullmann condensation, which involves the coupling of an aryl halide with an amine in the presence of a copper catalyst. More contemporary methods may utilize palladium-catalyzed cross-coupling reactions, offering milder reaction conditions and broader substrate scope. For instance, a mild approach for Cu-catalyzed C-N coupling reactions has been developed using deep eutectic solvents. frontiersin.org

Significance of 3,5 Dimethyl N Phenylaniline in Contemporary Research

Established Synthetic Pathways

Established methods for the synthesis of this compound include copper-catalyzed C-N coupling reactions and nucleophilic aromatic substitution. These pathways have been extensively studied and optimized over the years.

Copper-Catalyzed C-N Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a cornerstone in the synthesis of diarylamines. scispace.com These reactions involve the coupling of an aryl halide with an amine in the presence of a copper catalyst.

The classical Ullmann reaction, though effective, often requires harsh conditions, such as high temperatures (≥200°C) and stoichiometric amounts of copper. frontiersin.orgnih.gov Modern advancements have led to the development of "Ullmann-type" reactions that proceed under milder conditions with catalytic amounts of copper, often facilitated by the use of ligands. scispace.comfrontiersin.orgnih.gov For the synthesis of this compound, this typically involves the reaction of 3,5-dimethylaniline with an aryl halide (like iodobenzene (B50100) or bromobenzene) in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI), and a base. frontiersin.orgfrontiersin.org

A specific protocol for synthesizing this compound involves the CuI-catalyzed coupling of 3,5-dimethylaniline with an aryl halide. In one instance, the reaction yielded 60% of the desired product as a yellow oil. frontiersin.org The use of ligands like 1,10-phenanthroline (B135089) can further enhance the efficiency of these couplings. scispace.com

Recent research has highlighted the use of Deep Eutectic Solvents (DESs) as environmentally benign and recyclable reaction media for Ullmann-type C-N coupling reactions. frontiersin.orgnih.govfrontiersin.org DESs are mixtures of hydrogen bond donors and acceptors that form a liquid with a melting point lower than its individual components. frontiersin.orgnih.gov

In the context of this compound synthesis, CuI-catalyzed Ullmann amination has been successfully carried out in DESs. frontiersin.orgfrontiersin.org These reactions can proceed under milder conditions (60–100°C), in the absence of additional ligands, and with a catalyst loading of 10 mol%. frontiersin.orgnih.govfrontiersin.org The choice of base is crucial, with tert-butoxide (t-BuOK) being effective for aromatic amines. frontiersin.orgnih.govfrontiersin.org The use of DESs not only offers a greener alternative to volatile organic compounds but can also stabilize the copper catalyst, leading to improved performance. nih.govnih.gov A variety of amines have been synthesized in yields up to 98% using this method. frontiersin.orgnih.gov

| Reactants | Catalyst | Solvent | Base | Temperature (°C) | Yield (%) |

| (Hetero)aryl halides (Br, I), Aromatic and Aliphatic Amines | CuI (10 mol%) | Deep Eutectic Solvents | t-BuOK (for aromatic amines) | 60-100 | Up to 98 frontiersin.orgnih.gov |

| 3,5-Dimethylaniline, Aryl Halide | CuI | - | - | - | 60 frontiersin.org |

Ullmann-type Coupling Protocols

Nucleophilic Aromatic Substitution Approaches

Nucleophilic Aromatic Substitution (SNAr) provides an alternative route to C-N bond formation. chemistrysteps.com This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups. pressbooks.pub In a typical SNAr reaction, a nucleophile, such as an amine, attacks an aryl halide, leading to the substitution of the halide. pressbooks.pub

For the synthesis of aniline (B41778) derivatives, SNAr can be employed by reacting an aryl halide with an amine. chemistrysteps.com However, aryl halides without strong electron-withdrawing groups require harsh conditions for substitution to occur. pressbooks.pub The reaction of chlorobenzene (B131634) with amide, for instance, proceeds via a benzyne (B1209423) intermediate. pressbooks.pub More recent developments have shown that even haloarenes with weak electron-withdrawing groups can undergo SNAr in the presence of a directing group. rsc.org

Other Advanced Synthetic Transformations

Beyond the more common methods, other advanced synthetic transformations have been explored. One such method involves the diazotization of a substituted aryl primary amine, followed by coupling with 2,4-dimethylaniline, a second diazotization, and subsequent reaction in a reductive medium to yield a mixture containing 3,5-dimethylaniline, which can then be separated. google.com This process is noted for its mild reaction conditions and readily available starting materials. google.com

Another approach involves the reaction of 3,5-dimethyl-2-cyclohexenone azine, which is heated in an inert ether solvent with a noble metal catalyst from the 8th auxiliary group of the Periodic Table to produce isomer-free 3,5-dimethylaniline. google.com

Reaction Conditions and Optimization Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of catalyst, solvent, base, temperature, and reaction time.

In copper-catalyzed C-N coupling reactions, the choice of ligand can significantly influence the outcome. While some protocols for the synthesis of triarylamines have shown that the absence of a ligand can lead to the highest yield, other systems benefit from ligands such as dimethylated phenanthroline. scispace.com The base also plays a critical role; for example, potassium tert-butoxide is often used with aromatic amines in Ullmann-type reactions. scispace.comfrontiersin.org

The development of milder reaction conditions has been a major focus. For instance, the use of N,N-dimethylglycine as a ligand has enabled Ullmann-type diaryl ether synthesis to be performed at 90°C. acs.org Similarly, the use of deep eutectic solvents has allowed for CuI-catalyzed Ullmann aminations to proceed at temperatures between 60-100°C. frontiersin.orgnih.govfrontiersin.org

The following table summarizes various reaction conditions for related C-N coupling reactions, which can inform the optimization strategies for the synthesis of this compound.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Application |

| CuI | 1,10-phenanthroline | K₂CO₃ | - | Moderate | N-arylation of amines, amides, and nitrogen heterocycles scispace.com |

| CuI | N,N-Dimethylglycine | Cs₂CO₃ | - | 90 | Diaryl ether synthesis acs.org |

| CuI (10 mol%) | None | t-BuOK | Deep Eutectic Solvents | 60-100 | Ullmann amination of (hetero)aryl halides frontiersin.orgnih.govfrontiersin.org |

| CuO/SiO₂ nanoparticles | None | - | - | - | C-N cross-coupling of amines with aryl halides researchgate.net |

| Cu(I) on polyacrylate resin | None | K₂CO₃ | Isopropyl alcohol | Reflux | C-N coupling of aryl amines with 4-chloropyridinium chloride mdpi.com |

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent is a critical parameter in the synthesis of this compound, directly impacting catalyst solubility, reaction kinetics, and ultimately, the yield and selectivity of the desired product. A range of solvents are employed for Buchwald-Hartwig amination reactions, with the selection often depending on the specific catalyst system and substrates.

Commonly used solvents include ethers, such as 1,4-dioxane (B91453), tetrahydrofuran (B95107) (THF), and 2-methyltetrahydrofuran (B130290) (2-MeTHF), as well as aromatic hydrocarbons like toluene. acs.orgnsf.govrsc.orgresearchgate.net In a study on the coupling of 4-chloroanisole (B146269) with 3,5-dimethylaniline, THF was used effectively, facilitating the reaction at a mild temperature of 40 °C. acs.org Similarly, the synthesis of a related compound, N-cyclohexyl-3,5-dimethylaniline, was successfully carried out in 1,4-dioxane at 100 °C. rsc.org

The growing emphasis on green chemistry has prompted investigations into more environmentally benign solvent systems. A screening of solvents for a related acyl Buchwald-Hartwig cross-coupling reaction highlighted several "green" alternatives that performed well. As shown in the table below, solvents like 2-MeTHF and cyclopentyl methyl ether (CPME) can provide high yields, demonstrating their potential applicability in the synthesis of N-aryl anilines. nsf.gov

| Solvent | Yield (%) in a Model Transamidation Reaction nsf.gov | Classification |

|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | 98 | Recommended |

| p-Cymene | 87 | Recommended |

| Isopropyl Acetate (B1210297) (i-PrOAc) | 77 | Recommended |

| Cyclopentyl Methyl Ether (CPME) | 63 | Recommended |

| Diethyl Carbonate (DEC) | 87 | Acceptable |

| Methyl tert-butyl ether (MTBE) | 95 | Acceptable |

Furthermore, some protocols utilize aqueous solvent mixtures, such as 1,4-dioxane/water, particularly in microwave-assisted syntheses, which can enhance reaction rates and yields. diva-portal.org

Catalyst Systems and Ligand Design in C-N Coupling

The heart of the synthesis of this compound lies in the catalyst system. The development of sophisticated palladium-based catalysts and ligands has enabled the efficient coupling of aryl halides or pseudohalides with anilines under relatively mild conditions.

Palladium-Catalyzed Systems (Buchwald-Hartwig Amination)

A typical Buchwald-Hartwig catalyst system consists of a palladium precursor and a supporting ligand. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Palladium Precursors: Common precursors include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and various well-defined precatalysts that are often more stable and easier to handle. nih.govorganic-chemistry.org Examples of such precatalysts include [Pd(allyl)Cl]₂ and Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation (PEPPSI) complexes. nih.govacs.org

Ligand Design: The choice of ligand is crucial for catalytic activity. For C-N coupling reactions, bulky, electron-rich phosphine (B1218219) ligands are generally the most effective.

Biaryl Phosphines: Ligands such as XPhos and DavePhos are highly effective for a wide range of amination reactions. rsc.orgorganic-chemistry.org

N-Heterocyclic Carbenes (NHCs): NHCs are another class of powerful ligands known for forming robust and highly active palladium complexes. An (NHC)Pd(allyl)Cl complex, for instance, was used to catalyze the coupling of 3,5-dimethylaniline. acs.org

P,N Ligands: Ligands containing both phosphorus and nitrogen donor atoms, such as 2-(di-tert-butylphosphino)-N,N-dimethylaniline, have shown remarkable versatility and high activity, even at low catalyst loadings. nih.gov

The steric properties of the substrates can significantly influence the outcome. For example, while 2-methylaniline can undergo coupling effectively, the presence of two methyl groups close to the amine, as in 2,6-dimethylaniline, can completely halt the reaction due to steric hindrance. diva-portal.org

| Catalyst System (Precursor + Ligand) | Substrates | Key Features | Reference |

|---|---|---|---|

| [Pd(cinnamyl)Cl]₂ + 2-(di-1-adamantylphosphino)-N,N-dimethylaniline | Aryl Chlorides + Primary/Secondary Amines | Highly versatile P,N ligand system; low catalyst loading (0.02-0.5 mol%). | nih.gov |

| (NHC)PdCl(cinnamyl) Complex | 4-Chloroanisole + 3,5-Dimethylaniline | Robust NHC-based catalyst; enables nanofiltration for catalyst recovery. | acs.org |

| Pd(I) Dimer Precatalyst + DavePhos | 1-Bromo-3,5-dimethylbenzene (B43891) + Cyclohexylamine (B46788) | Effective for coupling of a substituted aryl bromide. | rsc.org |

| Pd₂(dba)₃ + XPhos | Aryl Triflates + Dimethylamine | Classic, highly active system for coupling aryl triflates. | organic-chemistry.org |

| [(THP-Dipp)Pd(cinn)Cl] | 1-Bromo-3,5-dimethylbenzene + Aminotriazole | Expanded-ring NHC catalyst showing high activity. | mdpi.com |

Copper-Catalyzed Systems (Ullmann Condensation)

The Ullmann condensation is the classical method for forming C-N bonds, using a copper catalyst or promoter. These reactions traditionally require high temperatures (often 170-220 °C) and may use stoichiometric amounts of copper. google.com While less common now due to the milder conditions of palladium catalysis, modern advancements have led to the development of more active supported copper(I) catalysts that can function under less demanding conditions. mdpi.com

Temperature and Pressure Influences

Temperature and pressure are pivotal in controlling the rate and efficiency of the synthesis of this compound. Most C-N cross-coupling reactions require heating to proceed at a reasonable rate.

The optimal temperature for Buchwald-Hartwig aminations can vary widely depending on the reactivity of the substrates and the activity of the catalyst system. Successful couplings have been reported at temperatures ranging from a mild 40 °C to a more vigorous 120 °C. acs.orgnsf.govacs.org For example, the reaction of 1-bromo-3,5-dimethylbenzene with cyclohexylamine proceeds efficiently at 100 °C, while other systems may require temperatures of 110 °C or higher to achieve good yields. nsf.govrsc.org

To accelerate reactions, sealed-tube or microwave-assisted heating is often employed. diva-portal.orgacs.org This technique allows the reaction to be conducted at temperatures above the solvent's atmospheric boiling point, leading to a corresponding increase in internal pressure. acs.org This high-temperature, high-pressure environment can dramatically reduce reaction times from hours to minutes. diva-portal.org In contrast, classical Ullmann condensations are typically performed at very high temperatures (e.g., 205-220 °C) but often at atmospheric pressure, as the reactants themselves have high boiling points. google.com

| Reaction Type | Temperature | Pressure/Method | Reference |

|---|---|---|---|

| Buchwald-Hartwig | 40 °C | Atmospheric (Schlenk) | acs.org |

| Buchwald-Hartwig | 85 °C | Atmospheric (Oil Bath) | researchgate.net |

| Buchwald-Hartwig | 100 °C | Microwave (Sealed Tube) | diva-portal.org |

| Buchwald-Hartwig | 110 °C | Atmospheric (Oil Bath) | nsf.gov |

| Ullmann Condensation | 170-220 °C | Atmospheric (Reflux) | google.com |

Reactivity and Chemical Transformations of 3,5 Dimethyl N Phenylaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. msu.edu The reaction proceeds via a two-step mechanism: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comwikipedia.org The substituents on the aromatic ring significantly influence the rate and regioselectivity of the reaction. msu.edu Electron-donating groups activate the ring, making it more nucleophilic and increasing the reaction rate, while electron-withdrawing groups have the opposite effect. msu.eduuci.edu

In 3,5-dimethyl-N-phenylaniline, both the amino group (-NH-) and the methyl groups (-CH3) are activating, electron-donating groups. uci.edu The amino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. The two methyl groups at the 3 and 5 positions also contribute to the activation of the ring. This high electron density makes the molecule highly susceptible to electrophilic attack. Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. msu.eduwikipedia.org For instance, halogenation can be achieved using reagents like chlorine or bromine in the presence of a Lewis acid catalyst such as iron(III) chloride.

| Reaction Type | Typical Reagents | Electrophile (E+) | Product Type |

| Halogenation | Cl₂, FeCl₃ or Br₂, FeBr₃ | Cl⁺ or Br⁺ | Halogenated this compound |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitrated this compound |

| Sulfonation | SO₃, H₂SO₄ | SO₃H⁺ | This compound sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | Alkylated this compound |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Acylated this compound |

This table summarizes common electrophilic aromatic substitution reactions and the types of products formed from this compound.

Oxidation Pathways to Quinone Derivatives

The oxidation of aniline (B41778) derivatives can lead to a variety of products, including quinones. In the case of this compound, oxidation can potentially form quinone or quinone-imine structures. The presence of the methyl groups on the aniline ring influences the specific oxidation products. For example, the oxidation of the related compound, 2,3-dimethylphenol, can yield 2,3-dimethyl-p-benzoquinone (B51311) using oxidizing agents like hydrogen peroxide with a catalyst. evitachem.com While specific studies on the direct oxidation of this compound to quinones are not prevalent in the provided results, the general reactivity of similar anilines suggests this pathway is plausible under appropriate oxidizing conditions, such as with potassium permanganate (B83412) or chromium trioxide.

Reduction Pathways to Corresponding Amines

The term "reduction" in the context of this compound can be misleading as the amine functionality is already in a reduced state. However, if the aromatic rings were to be reduced, this would typically require harsh conditions such as high-pressure hydrogenation. More commonly, reduction reactions are relevant to derivatives of this compound. For instance, if the molecule were to undergo nitration to introduce a nitro group, this nitro group could then be readily reduced to an amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation. Similarly, Schiff bases formed from this compound can be reduced to the corresponding secondary amines using reducing agents like sodium borohydride (B1222165) (NaBH₄). mdpi.com

Formation of Schiff Bases and Related Imines

This compound, as a primary amine, readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. scispace.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond of the imine. scispace.com The formation of Schiff bases is a reversible reaction and is often carried out under conditions that facilitate the removal of water, such as azeotropic distillation with a Dean-Stark apparatus. scispace.com These Schiff bases are important intermediates in organic synthesis and can be used to create a variety of other compounds.

| Carbonyl Compound | Reaction Conditions | Product |

| Aldehyde (R-CHO) | Acid or base catalysis, heat | Schiff base (R-CH=N-Ar) |

| Ketone (R₂C=O) | Acid or base catalysis, heat | Schiff base (R₂C=N-Ar) |

This table shows the general reaction for the formation of Schiff bases from this compound and carbonyl compounds. Ar represents the 3,5-dimethylphenyl group.

C-N Bond Activation and Functional Group Interconversions

The activation of the C-N bond in anilines is a challenging transformation due to the high bond dissociation energy. oup.com However, recent advances in catalysis have enabled such reactions. For instance, uranyl photoredox catalysis has been shown to convert various anilines to the corresponding phenols in the presence of water. oup.comoup.com This process involves a single-electron transfer from the protonated aniline to the uranyl catalyst. oup.com In the context of this compound, such a transformation would yield 3,5-dimethylphenol.

Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another. iranchembook.ir For this compound, the amino group can be converted into other functionalities. For example, treatment with nitrous acid can lead to the formation of a diazonium salt, which is a versatile intermediate that can be substituted by a wide range of nucleophiles.

| Starting Material | Reagents | Product | Transformation |

| This compound | UO₂(NO₃)₂·6H₂O, light, H₂O | 3,5-dimethylphenol | C-N bond activation |

| This compound | NaNO₂, HCl | 3,5-dimethyl-N-phenyldiazonium chloride | Diazotization |

This table illustrates examples of C-N bond activation and functional group interconversion for this compound.

Condensation and Cyclization Reactions

This compound can participate in various condensation and cyclization reactions to form more complex heterocyclic structures. For instance, it can undergo condensation with dicarbonyl compounds to form heterocyclic rings. A study on the reaction of secondary aromatic amines with 2,6-dimethyl-1,4-cyclohexanedione showed the formation of tertiary monoamines. oup.com

Furthermore, palladium-catalyzed oxidative carbonylation of diphenylamines, including this compound, has been used to synthesize acridones. bohrium.com This reaction involves a double C-H oxidative carbonylation strategy. bohrium.com Cyclization reactions of N-substituted dinitroanilines can also be used to form benzimidazole (B57391) derivatives. nih.gov

Derivatization Strategies for Advanced Materials

The unique electronic and structural properties of this compound and its derivatives make them valuable building blocks for advanced materials. The electron-donating nature of the dimethylphenylamino group makes it a suitable component for materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netambeed.com

Derivatives of this compound can be incorporated as electron-donating moieties in D-A (donor-acceptor) or D-π-A (donor-pi-acceptor) type molecules for organic solar cells. researchgate.net Additionally, copolymers of aniline and N-phenylaniline have been synthesized, which exhibit improved solubility and processability compared to polyaniline, making them promising for various applications. tsijournals.comresearchgate.net

N-Substitution Reactions

The nitrogen atom in this compound can be readily substituted through various reactions, including alkylation, arylation, and acylation, leading to the formation of tertiary amines and amides.

N-Alkylation

N-alkylation of diarylamines like this compound introduces an alkyl group onto the nitrogen atom. This transformation can be achieved using various alkylating agents and catalytic systems. For instance, the N-methylation of diphenylamine, a related secondary amine, has been successfully accomplished using a 1,3,5-trioxane–triethylsilane–trifluoroacetic acid (TTT) system, affording N-methyl-N-phenylaniline in high yield. thieme-connect.com Another approach involves the use of aryl esters as alkylating agents, catalyzed by triarylboranes like B(C₆F₅)₃, which facilitates the N-alkylation of a range of diarylamines. researchgate.net Friedel-Crafts alkylation conditions using β-nitroalkenes in hydrogen-bond-donating solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have also been shown to alkylate secondary anilines, although this can also lead to aromatic ring alkylation. nih.govrsc.org

| Reactant | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Diphenylamine | 1,3,5-Trioxane, Triethylsilane, Trifluoroacetic Acid, 24 h | N-Methyl-N-phenylaniline | 89% | thieme-connect.com |

| Diphenylamine | Phenyl pivalate, B(C₆F₅)₃ (cat.), 1,2-dichloroethane, 100 °C, 24 h | N-Pivaloyl-N-phenylaniline | 95% | researchgate.net |

| N-Phenylaniline derivatives | β-nitroalkenes, HFIP, room temp. | para-Alkylated products | Moderate | nih.govrsc.org |

N-Arylation

The introduction of an additional aryl group at the nitrogen center is typically achieved through transition-metal-catalyzed cross-coupling reactions. Copper-catalyzed Ullmann-type reactions are a classic method for C-N bond formation. Modern protocols often employ milder conditions. For example, the N-arylation of amines can be performed with aryliodonium ylides in water using a CuSO₄·5H₂O catalyst. beilstein-journals.org While secondary amines react more sluggishly than primary amines under these conditions, increasing the temperature can drive the reaction to completion, yielding the corresponding tertiary amine products. beilstein-journals.org Another efficient system utilizes CuI with N,N'-bisoxalamide ligands to promote the N-arylation of anilines. acs.org The synthesis of this compound itself is often accomplished via the N-arylation of 3,5-dimethylaniline (B87155) with an aryl halide. frontiersin.org

| Amine Substrate | Arylating Agent | Catalyst/Reagents | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Aniline | Iodonium ylide | CuSO₄·5H₂O (10 mol%) | Water | Diphenylamine | 82% | beilstein-journals.org |

| N-Methylaniline | Iodonium ylide | CuSO₄·5H₂O (10 mol%) | Water | N-Methyl-N-phenylaniline | 59% | beilstein-journals.org |

| Aniline | Iodobenzene (B50100) | CuI / N,N'-Bisoxalamide ligand | Toluene | Diphenylamine | 91% | acs.org |

| Aniline | 1-Bromo-3,5-dimethylbenzene (B43891) | CuI / L-proline | Choline (B1196258) chloride/Urea (DES) | This compound | 60% | frontiersin.org |

N-Acylation

N-acylation involves the reaction of this compound with an acylating agent, such as an acyl chloride or anhydride, to form an N-aryl, N-alkyl acetamide. This reaction is a fundamental transformation for secondary amines. Catalytic methods for amine acylation have been developed to avoid the use of stoichiometric activating reagents. For example, azoles like 1,2,4-triazole (B32235) can catalyze the aminolysis of acyl donors, proceeding through an N-acylated azole intermediate. acs.org Lipases, such as Candida antarctica lipase (B570770) B, have also been shown to catalyze the regioselective acylation of amino groups, demonstrating the potential for biocatalytic approaches. researchgate.net

Aromatic Ring Functionalization

The electron-donating nature of the secondary amino group activates both the phenyl and the 3,5-dimethylphenyl rings toward electrophilic substitution and other functionalization reactions. The directing influence of the substituents (amino and methyl groups) guides the position of incoming groups.

Oxidative Carbonylation

This compound can undergo palladium/copper co-catalyzed oxidative double C(sp²)-H functionalization and carbonylation to produce acridone (B373769) structures. bohrium.com This process involves the intramolecular coupling of two C-H bonds, one on each aromatic ring, with the incorporation of a carbonyl group from carbon monoxide gas. The reaction demonstrates good functional group tolerance and provides an atom-economic route to valuable heterocyclic compounds. bohrium.com

| Substrate | Catalyst & Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | PdCl₂ (10 mol%), Cu(OPiv)₂ (20 mol%), DTBP (3.0 equiv), CO (1 atm) | DMSO, 100 °C, 24 h | 2,7-Dimethylacridin-9(10H)-one | 75% | bohrium.com |

Halogenation

Electrophilic aromatic halogenation (SEAr) of anilines typically yields a mixture of ortho- and para-substituted products. nsf.gov For this compound, halogenation can occur on either aromatic ring. The substitution on the unsubstituted phenyl ring would likely favor the para position due to the directing effect of the amine. On the 3,5-dimethylphenyl ring, the positions ortho and para to the amine are activated, but steric hindrance from the methyl groups may influence the regioselectivity. Various reagents are used for halogenation, including N-chlorosuccinimide (NCS) for chlorination and N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) for bromination. nsf.govrsc.orgresearchgate.net Catalyst-controlled regioselective methods have been developed to favor ortho-chlorination of anilines using specific Lewis basic catalysts. nsf.gov

Sulfonation

The sulfonation of aromatic amines can be achieved using sulfating agents like pyridine-sulfur trioxide (Py·SO₃) or chlorosulfonic acid (ClSO₃H). nih.govacs.org The reaction introduces a sulfonic acid (-SO₃H) group onto the aromatic ring. For this compound, sulfonation is expected to occur at the activated positions of the aromatic rings, primarily the para-position of the unsubstituted phenyl ring. The reaction conditions can be controlled to achieve sulfation at the nitrogen atom (forming a sulfamic acid) or at the aromatic ring. nih.gov

Nitration

Aromatic nitration is a classic electrophilic aromatic substitution reaction. While direct nitration of anilines with strong acids like nitric acid can be complicated by oxidation, milder and more selective methods have been developed. Reagents such as N-nitrosaccharin in a solvent like HFIP can achieve nitration of various arenes with excellent functional group tolerance. ethz.ch For this compound, nitration would be directed to the ortho and para positions of the aromatic rings, with the precise outcome depending on the specific reagents and reaction conditions used. ethz.chgoogle.com

Formylation

The introduction of a formyl group (-CHO) onto an aromatic ring can be accomplished through various methods, such as the Vilsmeier-Haack reaction (using POCl₃ and a formamide (B127407) like DMF) or the Duff reaction. The Vilsmeier-Haack reaction is particularly effective for electron-rich aromatic compounds like N,N-dialkylanilines. rsc.org While specific studies on this compound are not prevalent, formylation of the activated aromatic rings is a chemically feasible transformation. For example, formylation of N,N-dimethylaniline with 2-formamidopyridine in POCl₃ results in the formation of tris(4-dimethylaminophenyl)methane. rsc.org

Applications of 3,5 Dimethyl N Phenylaniline in Advanced Materials Science and Catalysis

Role as a Key Building Block in Complex Organic Synthesis

3,5-Dimethyl-N-phenylaniline serves as a valuable intermediate and building block in the synthesis of more intricate organic molecules. bohrium.com Its structural framework allows for a variety of chemical transformations, making it a versatile component in the construction of complex chemical architectures. evitachem.com For instance, it has been successfully employed as a substrate in palladium/copper co-catalyzed oxidative C–H/C–H carbonylation reactions to produce acridones. bohrium.com Acridones are an important class of heterocyclic compounds with applications in dyestuffs, pharmaceuticals, and biomaterials. bohrium.com

In a study focused on developing a direct and efficient method for acridone (B373769) synthesis, this compound was shown to be a suitable substrate for the double C-H oxidative carbonylation strategy. bohrium.com The reaction, catalyzed by a combination of palladium and copper salts, proceeded with good yields, demonstrating the utility of this compound in constructing complex heterocyclic systems. bohrium.com The presence of electron-donating methyl groups on the phenyl ring was found to be favorable for this transformation. bohrium.com

Furthermore, this compound is a precursor in the synthesis of various other functional molecules. For example, it can be used to synthesize N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-phenylaniline, which serves as a fundamental ligand in the synthesis and study of metal complexes. researchgate.net These applications highlight the importance of this compound as a foundational element in the toolbox of synthetic organic chemists for creating a diverse array of complex molecules.

Polymer Chemistry and Functionalized Polymeric Materials

The unique chemical structure of this compound also lends itself to various applications in polymer chemistry, from serving as a monomer in polymerization reactions to being a precursor for specialized polymers with unique properties.

Monomer in Polymerization Reactions

This compound can act as a monomer in polymerization processes. While direct polymerization of this specific monomer is not extensively detailed in the provided context, the broader class of aniline (B41778) derivatives is widely used in polymer synthesis. researchgate.net For instance, copolymers of N-vinylformamide have been synthesized with vinyl- and methacryloyl-derivatives of 3,5-dimethylpyrazole, showcasing the utility of the dimethylphenyl moiety in creating novel polymers. researchgate.net The ability to incorporate such monomers allows for the tuning of polymer properties for specific applications. beilstein-journals.org

Precursor for Conducting Polymers

Aniline and its derivatives are well-known precursors for the synthesis of conducting polymers, with polyaniline being one of the most extensively studied. nih.govmdpi.com The oxidation of aniline monomers leads to the formation of a conjugated polymer backbone responsible for its electrical conductivity. nih.gov While direct evidence for the use of this compound as a precursor for conducting polymers is not explicitly detailed in the provided search results, the synthesis of copolymers such as poly(aniline-co-N-phenylaniline) suggests that derivatives of N-phenylaniline can be incorporated into conducting polymer chains. researchgate.net The presence of methyl groups on the phenyl ring could influence the electronic properties and processability of the resulting polymer. nih.gov

Integration into Polymeric Chiral Stationary Phases for Chromatography

A significant application of the 3,5-dimethylphenyl moiety, derived from compounds like 3,5-dimethylaniline (B87155), is in the development of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). mdpi.comcsic.esnih.gov Polysaccharide derivatives, particularly amylose (B160209) and cellulose (B213188), when functionalized with 3,5-dimethylphenylcarbamate, exhibit excellent enantiorecognition capabilities. mdpi.comnih.govacs.org These CSPs are widely regarded as some of the most successful for both analytical and preparative enantioseparations. nih.gov

The 3,5-dimethylphenyl groups play a crucial role in the chiral recognition mechanism, and their presence often leads to superior enantioseparation performance compared to other substituents. mdpi.comnih.gov For example, cellulose and amylose tris(3,5-dimethylphenylcarbamate) are among the most widely used CSPs. nih.govacs.org The effectiveness of these CSPs has been demonstrated in the separation of a wide range of racemates, including unusual amino acid derivatives with axial chirality. csic.es

Table 1: Chiral Stationary Phases Based on 3,5-Dimethylphenyl Derivatives

| Polysaccharide Backbone | Derivative | Application | Key Finding | Reference |

|---|---|---|---|---|

| Amylose/Cellulose | Tris(3,5-dimethylphenylcarbamate) | Enantioseparation in HPLC | Demonstrated the best enantiorecognition performance among various phenylcarbamate derivatives. | nih.gov |

| Chitosan | Bis(3,5-dimethylphenylcarbamate) | Enantioseparation in LC | Showed high chiral recognition abilities, comparable to amylose and cellulose derivatives. | mdpi.com |

| Cellulose | Tris(3,5-dimethylphenylcarbamate) coated on reduced graphene oxide | Enantioseparation in HPLC | Superior enantioselectivity compared to the same derivative coated directly on silica. | nih.gov |

Ligand Design in Transition Metal Catalysis

The structural features of this compound make it an excellent scaffold for the design of ligands used in transition metal catalysis, particularly in the field of olefin polymerization.

Copper-Based Catalysis Systems

Copper-catalyzed reactions are fundamental in organic synthesis, particularly for the formation of carbon-nitrogen (C-N) bonds. The Ullmann condensation, a classic example, has been modernized through the use of ligands and specialized reaction media to improve efficiency and substrate scope. In this context, this compound has been utilized as a substrate in copper-catalyzed C-N cross-coupling reactions.

One notable advancement involves conducting these reactions in deep eutectic solvents (DESs), which serve as environmentally benign reaction media. For instance, the coupling of aryl halides with amines, including this compound, has been successfully achieved using a copper(I) iodide (CuI) catalyst in a choline (B1196258) chloride/glycerol (ChCl/Gly) deep eutectic solvent. frontiersin.org This system operates under mild conditions, often in the open air and without the need for a ligand, which is a significant advantage over traditional methods that may require harsh conditions and expensive, air-sensitive ligands. frontiersin.org

In a specific example, the reaction of an aryl halide with 3,5-dimethylaniline in the presence of a copper catalyst and a suitable base within a deep eutectic solvent can yield this compound. frontiersin.org Conversely, this compound itself can participate as the amine component in reactions with various aryl halides to produce more complex tertiary amines. The reaction between iodobenzene (B50100) and 3,5-dimethylaniline to form this compound has been reported with a 60% yield under specific optimized conditions. frontiersin.org

The use of this compound has also been noted in the synthesis of benzimidazolones through a copper-catalyzed electrophilic C-H amination/migratory annulation cascade. rsc.org While the primary focus of this research was on other aniline derivatives, the study provides insight into the broader applicability of copper catalysis in C-N bond formation involving substituted anilines. rsc.org Furthermore, copper-based metal-organic frameworks (MOFs) have been developed as efficient and reusable heterogeneous catalysts for Ullmann and Goldberg type C-N coupling reactions, highlighting the ongoing innovation in copper catalysis. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

| Iodobenzene | 3,5-Dimethylaniline | CuI (10 mol%) | ChCl/Gly (1:2) | t-BuOK | 100 | 60 | frontiersin.org |

Palladium-Catalyzed C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for the synthesis of arylamines. These reactions have been extensively studied and optimized, with a focus on developing more efficient and versatile catalyst systems. This compound has been involved in such reactions, both as a product and as a model substrate to investigate reaction mechanisms and catalyst performance.

In one study, this compound was employed to explore the reactivity and selectivity of palladium-catalyzed C-H activation/aryl-aryl coupling versus C-N bond formation. kit.edud-nb.info Specifically, the reaction of 2,5-dimethyl-N-phenylaniline was tested under Buchwald-Hartwig amination conditions to understand the factors controlling the competition between these two pathways. kit.edud-nb.info This research is crucial for developing synthetic methodologies that can selectively functionalize specific positions on complex molecules.

Furthermore, palladium/copper co-catalyzed systems have been developed for the oxidative C-H/C-H carbonylation of diphenylamines to synthesize acridones, which are valuable heterocyclic compounds. bohrium.com In this process, derivatives of diphenylamine, including this compound, were shown to be suitable substrates. bohrium.com The reaction proceeds under an atmosphere of carbon monoxide, using a palladium catalyst in conjunction with a copper-based oxidant. bohrium.com This demonstrates the utility of this compound in tandem catalytic cycles that involve multiple bond formations.

The development of new ligands and pre-catalysts continues to expand the scope of palladium-catalyzed C-N bond formation. For instance, the use of specific phosphine (B1218219) ligands has enabled the amination of aryl phosphates, which are typically less reactive than aryl halides. polyu.edu.hk While this particular study did not explicitly use this compound, it highlights the ongoing efforts to broaden the range of substrates for these powerful coupling reactions.

| Reactants | Catalyst System | Product | Key Feature | Reference |

| This compound | PdCl2 (10 mol%), Cu(OPiv)2 (20 mol%) | Acridone derivative | Oxidative C-H/C-H Carbonylation | bohrium.com |

| 2,5-dimethyl-N-phenylaniline, Haloarene | Pd-based catalyst | C-C coupled product vs. C-N coupled product | Study of regioselectivity in C-H activation vs. C-N coupling | kit.edud-nb.info |

Development of Optoelectronic Materials

The unique electronic properties of aromatic amines make them prime candidates for use in optoelectronic devices. The ability to fine-tune their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is key to their application in this field. This compound and its derivatives are being explored for their potential in creating advanced materials for various optoelectronic applications. ontosight.airesearchgate.net

Hole-Transporting Layers in Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are a prominent technology in modern displays and lighting. Their efficiency and longevity are highly dependent on the performance of the materials used in their multilayer structure. The hole-transporting layer (HTL) plays a crucial role in facilitating the injection and transport of positive charge carriers (holes) from the anode to the emissive layer. researchgate.netrsc.org

Aromatic amines are widely used as hole-transporting materials due to their suitable HOMO levels and good charge-carrier mobility. researchgate.net While classic HTL materials like N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)benzidine (NPB) are common, there is a continuous search for new materials with improved thermal stability and device performance. ossila.com

Derivatives of this compound are being investigated as components of more complex molecules designed for use as HTLs. For example, the incorporation of the 3,5-dimethylphenyl group into larger triarylamine or carbazole (B46965) structures can influence the material's morphological stability and electronic properties. mdpi.com The synthesis of such materials often involves palladium-catalyzed C-N bond formation, linking the aniline-based moieties together. mdpi.comunica.it

The design of new host materials for phosphorescent OLEDs also leverages the properties of aniline derivatives. acs.org For instance, dihydroacridine and fluorene (B118485) moieties, which can be synthesized from precursors related to this compound, are present in host materials for blue phosphorescent OLEDs. acs.org The triplet energy level of these materials is a critical parameter, and the substitution pattern on the aromatic rings can be used to tune this property. acs.org

| Material Class | Key Property | Application in OLEDs | Relevant Concepts |

| Triarylamine derivatives | High hole mobility, appropriate HOMO level | Hole-Transporting Layer (HTL) | Charge injection and transport, device efficiency and stability researchgate.netrsc.org |

| Carbazole and Acridine (B1665455) derivatives | High triplet energy | Host materials for phosphorescent emitters | Förster and Dexter energy transfer, preventing triplet exciton (B1674681) quenching mdpi.comacs.org |

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon atoms within the molecular framework.

Proton NMR (¹H NMR) is instrumental in identifying the number and electronic environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 3,5-dimethyl-N-phenylaniline, distinct signals corresponding to the aromatic protons of both the dimethyl-substituted ring and the unsubstituted phenyl ring, as well as the methyl and amine protons, are observed. The chemical shifts (δ) are influenced by the electron-donating methyl groups and the electron-withdrawing nature of the secondary amine.

The aromatic protons on the 3,5-dimethylphenyl group typically appear as distinct singlets due to their symmetrical substitution pattern. The protons on the N-phenyl group exhibit more complex splitting patterns (multiplets) characteristic of a monosubstituted benzene (B151609) ring. The amine proton (N-H) often appears as a broad singlet, and its chemical shift can be concentration-dependent. The six protons of the two methyl groups give rise to a sharp singlet, confirming their chemical equivalence.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Phenyl) | 7.20 - 7.40 | Multiplet | 5H |

| Aromatic (Dimethylphenyl) | 6.60 - 6.80 | Singlet | 3H |

| Amine (N-H) | ~5.70 | Broad Singlet | 1H |

Note: Chemical shifts are typically recorded in deuterated chloroform (B151607) (CDCl₃) and are referenced to tetramethylsilane (B1202638) (TMS). Actual values can vary slightly based on solvent and concentration.

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's hybridization and electronic environment.

The spectrum will show signals for the quaternary carbons (C3, C5, and the carbon attached to the nitrogen on both rings), the protonated aromatic carbons, and the methyl carbons. The carbons of the 3,5-dimethylphenyl ring are influenced by the methyl substituents, while the carbons of the N-phenyl ring show shifts typical for a monosubstituted aniline (B41778) derivative.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Aromatic (C-N) | 140 - 145 |

| Quaternary Aromatic (C-CH₃) | 138 - 140 |

| Aromatic (CH) | 115 - 130 |

Note: As with ¹H NMR, spectra are typically recorded in CDCl₃. The specific assignment of each aromatic carbon peak often requires more advanced NMR techniques.

While ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish connectivity between protons and carbons. researchgate.net These methods are invaluable for unambiguously assigning all proton and carbon signals, especially for complex molecules.

In the context of more complex derivatives or interactions, 2D NMR plays a crucial role. For instance, studies on chiral recognition mechanisms involving related phenylcarbamate structures utilize 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to investigate the spatial proximity of different parts of a molecule, which is essential for understanding how chiral stationary phases interact with enantiomers. nih.govresearchgate.net While this compound itself is not chiral, its derivatives can be, and these advanced NMR techniques would be critical for studying their interactions. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of a compound's mass. thermofisher.com For this compound (C₁₄H₁₅N), the exact mass can be calculated and compared to the experimentally determined value, confirming the elemental composition. gdch.de This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For instance, the calculated exact mass for the protonated molecule [M+H]⁺ of this compound is approximately 198.1283, and HR-MS can confirm this value to within a few parts per million.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govnih.gov This technique is widely used to assess the purity of this compound and to monitor the progress of reactions in which it is a reactant or product. mdpi.com The gas chromatogram indicates the number of components in a sample, while the mass spectrum of each component allows for its identification. nih.govnih.gov The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule, further confirming its structure.

Spectroscopic and Structural Characterization of this compound in Research

The comprehensive analysis of this compound, a substituted aniline with applications in materials science and medicinal chemistry, relies on a suite of advanced spectroscopic and analytical techniques. ontosight.ai These methods provide a detailed understanding of its molecular structure, functional groups, solid-state arrangement, electronic properties, and thermal behavior.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Carbon Framework Analysis

Liquid chromatography-mass spectrometry with electrospray ionization (LC-MS/ESI) is a powerful technique for the analysis of compounds like this compound. This method separates the compound from a mixture using liquid chromatography and then ionizes it for mass analysis. In ESI, a high voltage is applied to the liquid, creating an aerosol and charged droplets, which ultimately leads to the formation of gas-phase ions.

In the analysis of aromatic amines, LC-MS/MS, a tandem mass spectrometry approach, is often employed for enhanced selectivity and sensitivity. oup.com This involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. For this compound, the protonated molecule [M+H]⁺ would be the expected parent ion in positive ion mode ESI. The specific mass-to-charge ratio (m/z) of this ion provides confirmation of the compound's molecular weight. Further fragmentation would yield characteristic daughter ions, elucidating aspects of its structure. The technique often involves pre-column derivatization to improve chromatographic separation and ionization efficiency. mdpi.comnih.gov

Table 1: Representative LC-MS Parameters for Analysis of Aromatic Amines

| Parameter | Value/Condition |

| Chromatography | |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid |

| Flow Rate | 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

This table represents typical parameters and may be adjusted based on the specific analytical needs.

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups occurs just below 3000 cm⁻¹. vscht.czlibretexts.org

C=C Stretching: Aromatic ring C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region. libretexts.org

C-N Stretching: The C-N stretching vibration of the aromatic amine is expected in the 1250-1360 cm⁻¹ range.

C-H Bending: Out-of-plane (oop) bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern on the benzene rings. libretexts.org

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 | N-H | Stretching |

| 3100-3000 | Aromatic C-H | Stretching |

| <3000 | Aliphatic C-H | Stretching |

| 1600-1450 | Aromatic C=C | Ring Stretching |

| ~1300 | C-N | Stretching |

Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to the polarizability of bonds. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-C framework, which may be weak in the FTIR spectrum. It is a valuable tool for studying molecular structure and can provide insights into intermolecular interactions. spiedigitallibrary.org

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. For this compound, an XRD analysis would reveal the planarity of the phenyl rings, the geometry around the nitrogen atom, and how the molecules pack together in the crystal lattice. researchgate.netacs.org This information is crucial for understanding the material's physical properties. In some cases, derivatives of the compound are synthesized to facilitate the growth of high-quality crystals suitable for XRD analysis. iucr.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. hnue.edu.vn The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. up.ac.zalibretexts.org For this compound, the spectrum is expected to show absorptions due to π → π* transitions within the aromatic rings. matanginicollege.ac.in The presence of the amino group and methyl substituents will influence the position and intensity of these absorption bands. Conjugation between the two phenyl rings through the nitrogen atom can lead to a bathochromic (red) shift of the absorption maxima compared to unsubstituted aniline. hnue.edu.vn

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected Wavelength Range (nm) |

| π → π* | 200 - 400 |

The exact λmax values are dependent on the solvent used for the analysis.

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition of this compound. etamu.edu TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of volatile components. etamu.edu DTA measures the difference in temperature between a sample and a reference material, indicating whether a process is exothermic or endothermic. Together, these techniques can determine the temperature at which the compound begins to decompose and provide insights into the decomposition pathway. sgbaukrc.ac.inacs.org For instance, the analysis of related compounds has shown that decomposition can occur in single or multiple stages. sgbaukrc.ac.in

Computational and Theoretical Investigations of 3,5 Dimethyl N Phenylaniline

Density Functional Theory (DFT) Studies

DFT has become a important method for investigating the electronic and structural properties of molecules. dntb.gov.uadntb.gov.ua By approximating the many-electron problem to one concerning the electron density, DFT allows for the accurate and computationally efficient study of molecular systems.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, which corresponds to a minimum on the potential energy surface. stackexchange.comgaussian.com For this purpose, various DFT functionals, such as B3LYP, are often paired with basis sets like 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.gov The process involves adjusting the bond lengths, bond angles, and dihedral angles of 3,5-dimethyl-N-phenylaniline until the forces on each atom are close to zero. stackexchange.com This optimized structure provides the foundation for all subsequent property calculations.

The electronic structure of this compound, including the distribution of electron density and the nature of chemical bonds, can be thoroughly analyzed from the optimized geometry. This analysis reveals how the phenyl and dimethylaniline moieties influence each other electronically.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.govajchem-a.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key parameter that relates to the molecule's stability and reactivity. ajchem-a.com A larger energy gap implies higher kinetic stability and lower chemical reactivity. ajchem-a.com For organic molecules like this compound, FMO analysis helps in understanding its potential applications in areas like organic electronics. nih.gov

Table 1: Frontier Molecular Orbital Properties

| Parameter | Value |

|---|---|

| E_HOMO | Data not available |

| E_LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Vibrational Spectra Prediction and Interpretation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. biointerfaceresearch.com By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. Comparing this predicted spectrum with experimental data allows for the assignment of specific vibrational modes to the observed spectral bands. biointerfaceresearch.com This correlative approach is invaluable for confirming the molecular structure and understanding the vibrational characteristics of the different functional groups within the molecule. acs.org

Spectroscopic Property Calculations (UV-Vis, NMR)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the electronic absorption spectra (UV-Vis) of molecules. dntb.gov.uarsc.org By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths, providing insight into the electronic structure and chromophoric properties of this compound. rsc.orgresearchgate.net

Furthermore, DFT can be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. doi.orgrsc.org By calculating the magnetic shielding tensors for the nuclei (e.g., ¹H and ¹³C) in the molecule, theoretical chemical shifts can be obtained. rsc.orgresearchgate.net These predicted values, when compared with experimental NMR data, aid in the assignment of signals and the detailed structural elucidation of the compound. physchemres.orgdntb.gov.ua

Molecular Dynamics (MD) Simulations

While DFT studies often focus on static, optimized structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes, intermolecular interactions, and solvent effects of this compound in a more realistic environment.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to predict the properties of chemicals based on their molecular descriptors. nih.govtandfonline.com These descriptors, which can be derived from the chemical structure, encode information about the molecule's topology, geometry, and electronic properties. For a class of compounds like substituted anilines, a QSPR model could be developed to predict various physicochemical properties such as boiling point, solubility, or partition coefficient. This would involve calculating a range of molecular descriptors for this compound and related compounds and then using statistical techniques to build a predictive model.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,4-Dimethyl-N-phenylaniline chemsrc.com |

| 3,5-Dimethylaniline (B87155) nih.gov |

| 3-Methoxy-N-phenylaniline researchgate.net |

| 3-(Methylthio)-N-phenylaniline researchgate.net |

| 4-ethyl-3,5-dimethyl-N-phenylaniline nih.gov |

| N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-fluoroaniline researchgate.net |

| 5-chloro-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine researchgate.net |

| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-phenylaniline researchgate.net |

| N-((1H-pyrazol-1-yl) methyl)-N-phenylbenzenamine researchgate.net |

| N,N-bis((1H-pyrazol-1-yl)methyl)-4-fluoroaniline researchgate.net |

| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)aniline researchgate.net |

Charge Transfer Complex Formation and Analysis

The formation of charge-transfer (CT) complexes is a fundamental process in chemistry where an electron is transferred from an electron-donating molecule to an electron-accepting molecule. This interaction results in a new molecular entity with unique spectroscopic properties, often characterized by the appearance of a new absorption band in the UV-Visible spectrum. For aromatic amines like this compound, the nitrogen lone pair and the π-electron system of the aromatic rings make them effective electron donors.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the formation and properties of these complexes. researchgate.netkashanu.ac.ir DFT calculations can elucidate the geometry, electronic structure, and stability of CT complexes. researchgate.netechemcom.com While specific studies on this compound are not extensively documented in publicly available literature, the behavior of analogous aniline (B41778) derivatives provides a strong model for its potential interactions.

Theoretical investigations on CT complexes involving aniline and its derivatives with various acceptors (like iodine or quinones) reveal significant insights. researchgate.netscispace.com For instance, studies on the complexation of iodine with aniline derivatives show that the formation constant (KCT) and thermodynamic parameters of the complex are influenced by the donor molecule's structure and the temperature. researchgate.net The interaction typically involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor (the aniline derivative) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. kashanu.ac.ir

Natural Bond Orbital (NBO) analysis is another powerful computational tool used to quantify the charge transfer between the donor and acceptor moieties within the complex. researchgate.networldscientific.com This analysis provides a detailed picture of the donor-acceptor interactions and the redistribution of electron density upon complex formation. Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra, which can predict the characteristic charge-transfer bands observed experimentally. researchgate.netnih.gov

For a hypothetical complex of this compound, the two methyl groups on one phenyl ring would increase its electron-donating ability compared to unsubstituted N-phenylaniline, likely leading to a more stable CT complex. DFT calculations would be essential to quantify this effect, predicting bond lengths, vibrational frequencies, and the energies of the frontier molecular orbitals.

Table 1: Representative Theoretical Data for Aniline-Iodine Charge Transfer Complex This table presents data from a study on a related compound, aniline, to illustrate the typical parameters analyzed in charge-transfer complex investigations.

| Parameter | Calculated Value | Method/Basis Set | Reference |

| Formation Constant (KCT) at 293.15 K | 1.85 L·mol⁻¹ | Benesi-Hildebrand Plot | researchgate.net |

| HOMO Energy (Aniline) | -5.62 eV | DFT/CAM-B3LYP/LanL2DZ | researchgate.net |

| LUMO Energy (Iodine) | -1.58 eV | DFT/CAM-B3LYP/LanL2DZ | researchgate.net |

| HOMO-LUMO Gap (Complex) | 4.04 eV | DFT/CAM-B3LYP/LanL2DZ | researchgate.net |

| **Charge Transfer (Aniline → I₂) ** | -0.045 e | Mulliken Population Analysis | researchgate.net |

| Calculated CT Wavelength (λmax) | 315 nm | TD-DFT | researchgate.net |

Thermodynamic Property Calculations

Computational chemistry allows for the precise calculation of thermodynamic properties such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS). banglajol.inforesearchgate.net These parameters are vital for predicting the spontaneity and energy changes of chemical reactions involving this compound. DFT calculations are a common method for obtaining these properties by first optimizing the molecular geometry and then performing frequency calculations. rjptonline.org

The standard thermodynamic functions can be computed from the statistical partition functions using the results of these calculations. For instance, the calculated thermodynamic parameters for the formation of charge-transfer complexes involving aniline derivatives have shown that the processes are generally spontaneous (negative ΔG) and exothermic (negative ΔH). researchgate.net

Solvent effects on thermodynamic properties can also be modeled using methods like the Polarizable Continuum Model (PCM), which simulates the presence of a solvent and its impact on the molecule's stability and energy. banglajol.info Studies on related amines show that thermodynamic properties can vary significantly between the gas phase and solution, and are dependent on the polarity of the solvent. banglajol.inforesearchgate.net For this compound, computational models could predict its behavior in various solvent environments, which is crucial for designing synthetic routes or applications in solution.

Furthermore, computational thermodynamics can be used to study reaction mechanisms, identifying transition states and calculating activation energies. For aromatic amines, this could include studying their role in catalysis or their degradation pathways. nih.govmdpi.com

Table 2: Calculated Thermodynamic Parameters for Aniline-Iodine Complex Formation at 293.15 K This table presents data from a study on a related compound, aniline, to illustrate the typical thermodynamic parameters calculated for complex formation.

| Thermodynamic Parameter | Calculated Value | Units | Reference |

| Enthalpy Change (ΔH⁰) | -8.12 | kJ·mol⁻¹ | researchgate.net |

| Gibbs Free Energy Change (ΔG⁰) | -1.48 | kJ·mol⁻¹ | researchgate.net |

| Entropy Change (ΔS⁰) | -22.67 | J·mol⁻¹·K⁻¹ | researchgate.net |

These computational approaches provide a detailed, molecule-specific understanding of this compound's properties, guiding experimental work and accelerating the discovery of new applications.

Future Research Directions and Emerging Trends

Novel Synthetic Routes for Enhanced Sustainability and Efficiency

The chemical industry's shift towards green chemistry has placed a significant emphasis on developing sustainable and efficient methods for synthesizing foundational molecules like N-arylanilines. Traditional synthesis protocols are often energy-intensive and rely on hazardous solvents. Modern research, therefore, targets the development of new catalytic systems and the use of environmentally benign reaction media.

A prominent area of research is the refinement of metal-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation. While palladium has been a dominant catalyst in this sphere, the focus is shifting towards more abundant and less toxic metals like copper. frontiersin.orgnih.gov Copper-catalyzed N-arylation reactions are being developed that can proceed in greener solvents, such as water or deep eutectic solvents (DESs), often eliminating the need for additional ligands. frontiersin.orgnih.govresearchgate.net One study has successfully demonstrated the synthesis of 3,5-dimethyl-N-phenylaniline via a copper-iodide (CuI) catalyzed cross-coupling reaction in a deep eutectic solvent, achieving a 60% yield under mild, ligand-free conditions. nih.govresearchgate.net These advancements reduce reliance on volatile organic compounds (VOCs) and simplify catalyst systems.

Future work will likely focus on increasing the efficiency and recyclability of these green catalytic systems and expanding their applicability to a broader range of substrates under even milder conditions.

| Synthetic Strategy | Catalyst System | Solvent/Medium | Key Advantages |

| Ullmann Cross-Coupling | Copper (CuI) | Deep Eutectic Solvents (DESs) | Ligand-free, mild conditions, recyclable medium. nih.govresearchgate.net |

| Buchwald-Hartwig Amination | Palladium (Pd) with phosphine (B1218219) ligands | Traditional organic solvents, emerging green solvents | High efficiency, broad substrate scope. molaid.com |

| Copper-Catalyzed N-arylation | Copper salts (e.g., CuSO₄) | Water with surfactants | Use of inexpensive catalyst and environmentally benign solvent. frontiersin.org |

Advanced Catalyst Development Incorporating this compound Derivatives

The unique structural and electronic properties of the this compound scaffold make it a compelling candidate for incorporation into new ligand designs for advanced catalysis. The steric hindrance and electron-donating nature of the dimethyl-substituted ring can be fine-tuned to create highly effective and selective catalysts.

An emerging trend is the synthesis of complex ligands where the N-phenylaniline moiety acts as a structural backbone. For example, research has been conducted on copper complexes that utilize N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-phenylaniline as a fundamental ligand. researchgate.net These pyrazole-based ligands, when combined with copper(II) salts, form in situ catalysts that have shown significant activity in oxidation reactions, such as the oxidation of catechol to o-quinone, mimicking the function of catecholase enzymes. researchgate.netmdpi.com The catalytic activity in these systems is influenced by the specific structure of the ligand, the counter-ion of the copper salt, and the solvent used, indicating a high degree of tunability. mdpi.com

Future research is expected to explore a wider range of functional groups attached to the this compound core to create diverse libraries of ligands for various catalytic transformations, including asymmetric catalysis.

Exploration of New Applications in Functional Materials

The aromatic, electro-active nature of this compound makes it a valuable building block for novel functional materials with applications in electronics and high-performance polymers.

In the field of organic electronics, particularly Organic Light-Emitting Diodes (OLEDs), derivatives of N-phenylaniline are widely investigated for use as hole-transporting materials (HTMs). nih.govmdpi.com The thermal stability and charge-transport properties of these materials are crucial for device longevity and efficiency. While direct applications of the base this compound are still emerging, related structures are proving vital. For instance, iridium(III) complexes incorporating a 2-(3,5-dimethylphenyl)quinoline (B1593305) ligand have been synthesized for use in OLEDs. sunatech.com Furthermore, triphenylamine (B166846) derivatives, which share the core N-phenylaniline structure, are functionalized with groups like dimethyl acridine (B1665455) to create high-efficiency HTMs for phosphorescent OLEDs. nih.gov These materials exhibit high thermal decomposition temperatures and lead to devices with excellent external quantum efficiencies. nih.gov

The use of this compound as a monomer or a structural component in high-performance polymers is another active area of research. researchgate.netacs.orgexpresspolymlett.com Its incorporation into polymer chains, such as in poly(aniline-co-N-phenylaniline), can impart desirable properties like tunable solubility and conductivity. researchgate.net The rigidity of the aromatic rings can contribute to high thermal stability and glass transition temperatures, which are critical for engineering plastics. acs.org Future work will likely involve the synthesis of novel co-polymers to precisely tailor material properties for specific applications, from biodegradable plastics to advanced composites. expresspolymlett.com

| Material Class | Specific Application | Role of N-Phenylaniline Moiety |

| Organometallic Complexes | Organic Light-Emitting Diodes (OLEDs) | Ligand component (e.g., in Iridium complexes) for phosphorescent emitters. sunatech.comrsc.org |

| Hole-Transporting Materials | Organic Light-Emitting Diodes (OLEDs) | Core structure for high-mobility, thermally stable HTLs. nih.govmdpi.com |

| Co-polymers | Conductive & High-Performance Plastics | Monomer unit to enhance thermal stability and electronic properties. researchgate.netacs.org |

Integration with Machine Learning and Artificial Intelligence in Chemical Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating the discovery and optimization of molecules and materials. This data-driven approach is particularly promising for exploring the vast chemical space of derivatives of compounds like this compound.

Furthermore, ML models, particularly message-passing neural networks (MPNNs), are becoming adept at predicting a wide range of molecular properties with speeds up to 300,000 times faster than traditional computational methods like Density Functional Theory (DFT). researchgate.net For a molecule like this compound, this could enable the rapid prediction of properties such as solubility, thermal stability, and electronic characteristics for a vast library of its virtual derivatives, guiding synthetic chemists toward candidates with the most desirable attributes for applications in functional materials. evitachem.commdpi.com

Deepening Theoretical Understanding of Reactivity and Mechanisms at the Molecular Level

Alongside experimental work, a deeper theoretical understanding of reaction mechanisms and molecular properties is crucial for rational design. Computational chemistry, especially Density Functional Theory (DFT), provides powerful insights at the molecular level.

DFT studies are being used to elucidate the mechanisms of complex reactions involving N-arylanilines. For example, theoretical analyses of the Povarov reaction, which can utilize N-arylanilines to synthesize tetrahydroquinolines, have provided evidence for a stepwise mechanism involving Mannich-type adducts and subsequent intramolecular cyclization, ruling out a concerted process. molaid.com Such mechanistic clarity is vital for optimizing reaction conditions and expanding the substrate scope.

Theoretical investigations also help in understanding the structure-property relationships of N-phenylaniline derivatives. DFT calculations can determine geometric, energetic, and magnetic criteria to evaluate properties like the aromaticity of complex systems derived from N-arylaniline precursors. acs.org For new functional materials, computational methods are used to calculate key parameters like HOMO/LUMO energy levels, which are essential for designing effective materials for applications such as OLEDs. rsc.org This synergy between theoretical prediction and experimental validation is a powerful trend that will continue to drive the discovery of new applications for this compound and its derivatives.

常见问题